2-Bromo-3-fluoro-5-iodobenzotrifluoride
Description
2-Bromo-3-fluoro-5-iodobenzotrifluoride is a halogenated aromatic compound featuring bromo, fluoro, iodo, and trifluoromethyl substituents.
Properties
IUPAC Name |
2-bromo-1-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGWEPRLSCTEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5-iodobenzotrifluoride can be achieved through multi-step organic synthesis. One common method involves the halogenation of a trifluoromethyl-substituted benzene derivative. The process typically includes:
Bromination: Introduction of a bromine atom using bromine or a brominating agent.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor.
Iodination: Introduction of an iodine atom using iodine or an iodinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5-iodobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (for iodination) or potassium fluoride (for fluorination) under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-fluoro-5-iodobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-iodobenzotrifluoride involves its interaction with various molecular targets. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to different substrates. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing effects of the halogens and trifluoromethyl group play a significant role.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and substituents of analogous compounds:
Key Observations:
- Halogen Diversity: The iodine in 5-Bromo-1-chloro-2-fluoro-3-iodobenzene increases molar mass significantly (355.35 g/mol) compared to non-iodinated analogs, impacting solubility and thermal stability .
- Functional Group Impact : The benzoyl chloride group in 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride introduces high reactivity for acylation reactions .
Physicochemical Properties
- Density : Nitro-substituted benzotrifluorides (e.g., 5-Bromo-2-nitrobenzotrifluoride) exhibit higher densities (~1.8 g/cm³) due to nitro group polarity and molecular packing .
- Molecular Weight : Iodine-containing derivatives (e.g., 5-Bromo-1-chloro-2-fluoro-3-iodobenzene) have the highest molar masses, which correlate with higher boiling points and reduced volatility .
- Electron-Withdrawing Effects : Trifluoromethyl and nitro groups enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution in halogenated analogs .
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